

Application Notes and Protocols for L-745,870 (Presumed L-749372)

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Compound of Interest		
Compound Name:	L-749372	
Cat. No.:	B1674080	Get Quote

Disclaimer: The compound "L-749372" could not be identified in publicly available scientific literature. Based on the alphanumeric similarity, these application notes and protocols have been developed for L-745,870, a well-documented research compound. It is crucial to verify the identity of your compound before proceeding with any experimentation. All protocols provided are for research purposes only.

Introduction

L-745,870 is a potent and selective antagonist of the dopamine D4 receptor.[1][2][3] It exhibits high affinity for the D4 receptor subtype with significantly lower affinity for D2 and D3 receptors, as well as other neurotransmitter receptors.[1][2] This selectivity makes L-745,870 a valuable tool for investigating the physiological and pathological roles of the dopamine D4 receptor in the central nervous system. These notes provide an overview of its mechanism of action, guidelines for its use in in vitro and in vivo studies, and relevant quantitative data.

Mechanism of Action

L-745,870 functions as a competitive antagonist at the dopamine D4 receptor. By binding to the receptor, it blocks the downstream signaling typically initiated by the endogenous ligand, dopamine. Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. L-745,870 prevents this inhibition by occupying the dopamine binding site.[4]



Quantitative Data

The following tables summarize the binding affinities and functional potencies of L-745,870 from various studies.

Table 1: Receptor Binding Affinity of L-745,870

Receptor Subtype	Ki (nM)	Species	Reference
Dopamine D4	0.43	Human	[1][2]
Dopamine D2	960	Human	[1][2]
Dopamine D3	2300	Human	[1][2]
5-HT2	Moderate Affinity (<300 nM IC50)	Not Specified	[4]
Sigma Sites	Moderate Affinity (<300 nM IC50)	Not Specified	[4]
Alpha-adrenergic	Moderate Affinity (<300 nM IC50)	Not Specified	[4]

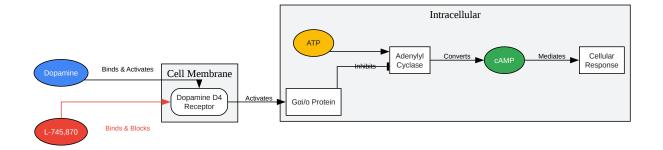
Table 2: In Vitro Functional Antagonist Activity of L-745,870



Assay	Cell Line	Agonist	L-745,870 Concentrati on	Effect	Reference
Adenylate Cyclase Inhibition	hD4HEK, hD4CHO	Dopamine (1 μM)	0.1 - 1 μΜ	Reversal of dopamine- mediated inhibition	[4]
[35S]GTPyS Binding	Not Specified	Dopamine (1 μM)	0.1 - 1 μΜ	Reversal of dopamine- stimulated binding	[4]
Extracellular Acidification Rate	Not Specified	Dopamine	0.1 - 1 μΜ	Reversal of dopamine-stimulated acidification	[4]

Signaling Pathway

The diagram below illustrates the signaling pathway of the dopamine D4 receptor and the antagonistic action of L-745,870.



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Dopamine D4 receptor signaling and L-745,870 antagonism.

Experimental Protocols

Objective: To determine the binding affinity of L-745,870 for the dopamine D4 receptor.

Materials:

- Cell membranes prepared from cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
- [3H]-Spiperone (radioligand).
- L-745,870.
- Non-specific binding control (e.g., Haloperidol at a high concentration).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
- Scintillation vials and scintillation fluid.
- · Glass fiber filters.
- Filtration manifold.

Procedure:

- Prepare serial dilutions of L-745,870 in the assay buffer.
- In a 96-well plate, add the assay buffer, cell membranes, [3H]-Spiperone (at a concentration near its Kd), and varying concentrations of L-745,870.
- For total binding, omit L-745,870. For non-specific binding, add a high concentration of Haloperidol.
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

Methodological & Application





- Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.
- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the L-745,870 concentration and fit the data to a one-site competition model to determine the IC50.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To assess the effect of L-745,870 on rodent behavior.

Materials:

- L-745,870.
- Vehicle solution (e.g., saline, distilled water, or a specific formulation for oral or parenteral administration).
- · Rodents (mice or rats).
- Behavioral testing apparatus (e.g., open field arena, elevated plus-maze).

Procedure:

- Acclimate the animals to the housing and testing environment.
- Dissolve or suspend L-745,870 in the appropriate vehicle.
- Administer L-745,870 to the animals via the desired route (e.g., oral gavage (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection). Doses in preclinical studies have ranged from 0.02 mg/kg to 100 mg/kg depending on the animal model and behavioral paradigm.[5][6]



- Administer the vehicle to a control group of animals.
- After a specified pretreatment time, place the animals in the behavioral apparatus and record their behavior for a set duration.
- Analyze the behavioral data for relevant parameters (e.g., locomotor activity, anxiety-like behavior).

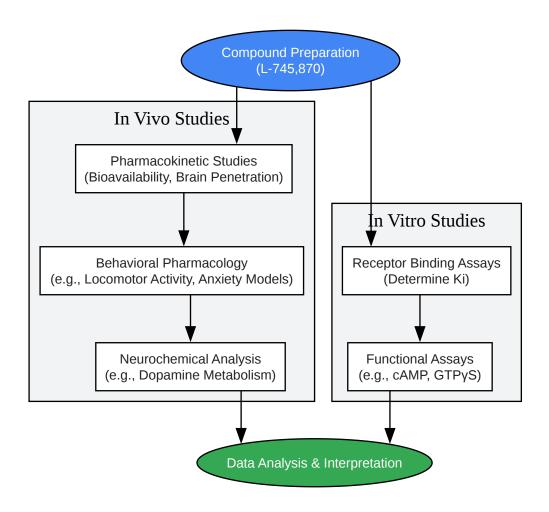
Note on Dosage:

- In squirrel monkeys, oral administration of 10 mg/kg induced mild sedation, while 30 mg/kg resulted in extrapyramidal motor symptoms.[1]
- In rats, doses up to 30 mg/kg (p.o.) did not show effects typically associated with antipsychotics, such as increased dopamine metabolism.[4] High doses (30 mg/kg) did reduce spontaneous locomotor activity.[5]
- In mice, a very high dose of 100 mg/kg induced catalepsy.[5]

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of L-745,870.





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General experimental workflow for L-745,870 research.

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